![molecular formula C8H13NO2 B586284 (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 146144-65-2](/img/structure/B586284.png)
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
“(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” is a biochemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 . It is used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” can be achieved through different strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” is characterized by a bicyclic framework with a carboxylic acid functional group . The structure of similar compounds shows significant twisting of all three ethylene bridges in its bicyclo[2.2.2]octane structure due to steric interactions .Chemical Reactions Analysis
The chemical reactions involving compounds like “(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” can be influenced by various factors. For instance, the dissociation constants of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been studied, providing insights into their reactivity .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound is used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities, and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Expedient Synthesis of Bicyclo Octanes
“(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” is used in the expedient synthesis of 8-disubstituted bicyclo [3.2.1]octane-3-ones and 9-disubstituted bicyclo [3.3.1]octane-3-ones . This is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .
Intramolecular Diels-Alder Reaction
The compound is used in an alternative approach for the construction of the bicyclic skeleton, one based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene . This method allows for the regioselective cleavage of the obtained tricyclo-[3.2.1.0 2.7]octan-3 .
Future Directions
The future directions for research on “(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” and similar compounds could involve further exploration of their potential applications in drug discovery and development, given their unique structural features . Additionally, more research into the safety profiles of these compounds is required .
properties
IUPAC Name |
(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-KPGICGJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H](N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid |
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